N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, which forms the basic imidazole structure.
Industrial production: Large-scale production may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, affecting their function and activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE can be compared with other imidazole derivatives such as:
Metronidazole: An antimicrobial agent used to treat infections.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Tinidazole: An antiprotozoal and antibacterial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-10-16-13(18(20)21)8-17(10)9-14(19)15-7-11-3-5-12(22-2)6-4-11/h3-6,8H,7,9H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNPJMXHOPWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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